Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate
CAS No.: 169280-82-4
Cat. No.: VC21301439
Molecular Formula: C13H18N2O4
Molecular Weight: 266.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 169280-82-4 |
|---|---|
| Molecular Formula | C13H18N2O4 |
| Molecular Weight | 266.29 g/mol |
| IUPAC Name | ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C13H18N2O4/c1-5-18-11(16)9-6-7-10(14-8-9)15-12(17)19-13(2,3)4/h6-8H,5H2,1-4H3,(H,14,15,17) |
| Standard InChI Key | MCQWEDNIHBKKJY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C(C=C1)NC(=O)OC(C)(C)C |
| Canonical SMILES | CCOC(=O)C1=CN=C(C=C1)NC(=O)OC(C)(C)C |
Introduction
Synthesis and Preparation
The synthesis of Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate would likely involve protecting the amino group of 6-aminonicotinic acid with di-tert-butyl dicarbonate (Boc2O) followed by esterification with ethanol. This process is common for similar compounds and involves the following steps:
-
Protection of the Amino Group: The amino group of 6-aminonicotinic acid is protected using di-tert-butyl dicarbonate in a solvent like dichloromethane.
-
Esterification: The protected acid is then esterified with ethanol in the presence of a catalyst to form the ethyl ester.
Biological and Pharmacological Activities
While specific biological activities of Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate are not well-documented, compounds with similar structures have shown potential in various pharmacological applications. For instance, derivatives of nicotinic acid and related compounds have been studied for their effects on signaling pathways and enzyme inhibition, which could be relevant for cancer treatment or other diseases.
Research Findings and Future Directions
Given the lack of specific research findings on Ethyl 6-((tert-butoxycarbonyl)amino)nicotinate, future studies should focus on its synthesis, characterization, and biological evaluation. This could involve exploring its potential as a precursor for more complex molecules with therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume